(S)-1-(4-Fluorophenyl)-2-propene-1-amine

chiral resolution enzymatic kinetic resolution enantiomeric excess

(S)-1-(4-Fluorophenyl)-2-propene-1-amine (CAS 688362-62-1) is an enantiopure chiral primary amine featuring a terminal alkene and a para-fluorophenyl substituent. This compound belongs to the 1-aryl-2-propenylamine class, a family of nonracemic building blocks valued in stereoselective organic synthesis for preparing α-hydroxy-β-amino acids, alkaloids, and pharmaceutical intermediates.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B1516716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluorophenyl)-2-propene-1-amine
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C9H10FN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1
InChIKeySAZVKEQJUIEVBX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Fluorophenyl)-2-propene-1-amine: Chiral Allylic Amine Building Block for Asymmetric Synthesis


(S)-1-(4-Fluorophenyl)-2-propene-1-amine (CAS 688362-62-1) is an enantiopure chiral primary amine featuring a terminal alkene and a para-fluorophenyl substituent . This compound belongs to the 1-aryl-2-propenylamine class, a family of nonracemic building blocks valued in stereoselective organic synthesis for preparing α-hydroxy-β-amino acids, alkaloids, and pharmaceutical intermediates [1]. The (S)-configured stereogenic center α to the amine, combined with the versatile allylic handle, enables downstream elaboration into enantiomerically pure nitrogen-containing heterocycles and natural product fragments [2]. The 4-fluoro substitution modulates the electronic character and lipophilicity of the aromatic ring relative to the parent phenyl or other halogen-substituted analogs, a feature relevant when designing target compounds with specific pharmacological properties [1].

Why Generic (S)-1-(4-Fluorophenyl)-2-propene-1-amine Substitution Fails: Enantiopurity and Substituent-Dependent Reactivity


Substituting the (S)-enantiomer with the racemate or the (R)-antipode introduces a 50% stereochemical impurity that propagates into downstream diastereomeric mixtures, compromising stereochemical integrity in asymmetric syntheses where chiral induction depends on enantiopure starting material [1]. Furthermore, the lipase-catalyzed resolution data of Castagnolo et al. demonstrate that altering the para-substituent from fluorine to chlorine, bromine, or hydrogen changes both the enzymatic resolution efficiency (E value) and the achievable enantiomeric excess [2]. A simple swap of the 4-fluoro analog for another 1-aryl-2-propenylamine without accounting for these differences may result in suboptimal ee, requiring costly re-optimization of preparative chiral chromatography or recrystallization protocols to meet downstream purity specifications [2].

Quantitative Differentiation Evidence for (S)-1-(4-Fluorophenyl)-2-propene-1-amine


Enantiomeric Purity Achievable via Lipase-Catalyzed Kinetic Resolution

In a direct head-to-head lipase-catalyzed resolution (Candida antarctica lipase B, ethyl acetate as acyl donor), the (S)-enantiomer of 1-(4-fluorophenyl)-2-propenylamine (compound 2c) was obtained with 93% ee at 38.6% isolated yield [1]. By comparison, the (S)-enantiomer of the 4-chloro analog (2b) was obtained with 98% ee at 49.5% yield, and the parent phenyl analog (2a) with 98% ee at 49.4% yield [1]. The E-value (enantioselectivity factor) was 110 for the 4-fluoro substrate, notably lower than 390 for 4-chloro, 420 for the parent phenyl, and 195 for 4-bromo, indicating a distinct and measurable substituent effect on enzymatic recognition [1].

chiral resolution enzymatic kinetic resolution enantiomeric excess

Optical Rotation as a Batch-to-Batch Identity and Enantiopurity Verification Parameter

Acidic hydrolysis of the resolved (R)-N-1-aryl-2-propenylacetamide precursor yielded the free (R)-amine, with the specific optical rotation measured as [α]D²⁰ = +8.8 (c 1, CHCl₃) for the 4-fluoro derivative (R)-2c [1]. This value differentiates it from the 4-chloro analog (R)-2b ([α]D²⁰ = +12.3), the parent phenyl analog (R)-2a ([α]D²⁰ = +10.2), and the 4-bromo analog (R)-2h ([α]D²⁰ = +12.0) [1]. The (S)-enantiomer would exhibit the corresponding negative rotation of approximately -8.8 [1].

optical rotation chiral identity testing enantiopurity quality control

Para-Fluorophenyl Effect on Calculated Lipophilicity and Metabolic Stability Potential

The introduction of a para-fluoro substituent on the phenyl ring of 1-aryl-2-propenylamines differentially modulates physicochemical parameters. Calculated LogP values illustrate the effect: the parent phenyl analog (no substituent) has a calculated LogP of approximately 1.9, while the 4-fluoro analog shows a calculated LogP of approximately 2.2, a ΔLogP of +0.3 [1]. This increase is less pronounced than for 4-Cl (ΔLogP ≈ +0.7 vs. H) but greater than for 4-OH or 4-OMe analogs, placing the 4-fluoro analog in an intermediate lipophilicity window frequently favored in medicinal chemistry for balancing membrane permeability and metabolic stability [2]. While measured pKa data for this specific compound are not reported in primary literature, structure–activity relationship studies on fluoroalkyl-substituted heterocyclic amines indicate that fluorination at the para-position of an aryl ring predictably reduces amine basicity by 0.2–0.5 pKa units compared to non-fluorinated analogs [2].

lipophilicity optimization metabolic stability fluorine substitution effect

Para-Substituent Resistance to Lipase-Catalyzed Resolution: Ortho/Meta Analogs Are Non-Viable Substitutes

The Castagnolo et al. study demonstrated that while para-substituted 1-aryl-2-propenylamines (4-H, 4-Cl, 4-F, 4-Br) undergo efficient CAL-B-catalyzed resolution with E values ranging from 110 to 420, analogs bearing ortho- or meta-substituents (2d: 3-F; 2e: 3-Me; 2f: 2-Me; 2g: 4-Me) showed drastically reduced or undetectable enantioselectivity, with conversions frequently falling below 5% and E values not determinable (N.D.) even after extended reaction times of >160 hours [1]. The 4-fluoro analog (2c), in contrast, reaches 72% conversion with E = 110, demonstrating that para-substitution—and specifically para-fluoro—is a prerequisite for practical enzymatic resolution within this compound class [1].

substrate scope limitation enzymatic recognition ortho-effect

Verified Application Scenarios Where (S)-1-(4-Fluorophenyl)-2-propene-1-amine Is the Preferred Building Block


Stereoselective Synthesis of Fluorinated α-Hydroxy-β-Amino Acid Derivatives (Taxol Side-Chain Analogs)

The (S)-enantiomer serves as a direct precursor to syn-α-hydroxy-β-amino acid frameworks incorporating a 4-fluorophenyl moiety, analogous to the phenylisoserine side chain of paclitaxel [1]. The terminal alkene in the allylic amine is a latent diol, accessible via asymmetric dihydroxylation, while the pre-installed (S)-configuration at the α-carbon dictates the syn-diastereoselectivity of the resulting amino alcohol [1]. The 4-fluoro substitution on the aromatic ring is retained in the final amino acid, providing a fluorine handle for ¹⁹F NMR monitoring during reaction optimization and for modulating target binding in medicinal chemistry applications [2]. Substitution with the 4-chloro or parent phenyl analog alters both the diastereomeric outcome and the electronic profile of the final product, making the 4-fluoro variant the specific reagent of choice when a fluorinated phenylisoserine scaffold is required [1].

Chiral Pyrrolidone Synthesis via Ruthenium-Catalyzed Intramolecular Hydrocarbamoylation

Enantiomerically pure allylic formamides derived from (S)-1-(4-fluorophenyl)-2-propene-1-amine can undergo ruthenium-catalyzed intramolecular hydrocarbamoylation to afford chiral pyrrolidones with complete atom economy, as reported by Armanino and Carreira (2013) [1]. The reaction proceeds via formal C–H bond cleavage of the allylic formamide and construction of a new C–C bond, preserving the (S)-configured stereogenic center in the resulting pyrrolidone ring [1]. The 4-fluorophenyl group remains intact throughout the cyclization, yielding a fluorinated pyrrolidone scaffold relevant to medicinal chemistry programs targeting CNS and metabolic disorders [2].

Enantioenriched Allylic Amine Intermediates for Iridium-Catalyzed Allylic Substitution Cascades

The primary amine and allylic functionality of (S)-1-(4-fluorophenyl)-2-propene-1-amine enable its use as a nucleophile or substrate precursor in iridium-catalyzed enantioselective allylic amination and substitution reactions, as described by Lafrance, Roggen, and Carreira (2012) [1]. The pre-existing (S)-configuration can be exploited in double-stereodifferentiation strategies (matched/mismatched pairing) to amplify or override diastereoselectivity in the product. The para-fluoro substituent provides a sensitive ¹⁹F NMR probe for reaction monitoring and a convenient handle for downstream Suzuki or Buchwald–Hartwig cross-coupling, should further aromatic elaboration be required [2].

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